1-(4-Isopropylphenyl)propan-1-one

Lipophilicity Membrane Permeability Drug Design

Generic 4-alkylpropiophenones fail the dual demands of eperisone ANDA impurity profiling (ICH Q3A/Q3B) and CXCR1 antagonist SAR due to mismatched lipophilicity and absent regulatory characterization. 1-(4-Isopropylphenyl)propan-1-one (CAS 27465-52-7) resolves both: • Designated Eperisone Impurity 10 with compliant characterization data for ANDA submissions, AMV, and QC batch release • logP 3.40-3.54 matches CXCR1 transmembrane binding pocket; crystalline solid (mp 146-149 °C) enables precise gravimetric stock preparation without density correction • bp 272.3 °C prevents distillative loss in high-temperature syntheses; validated kilo-scale protocol available for scale-up RFQs

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 27465-52-7
Cat. No. B1308067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)propan-1-one
CAS27465-52-7
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)C(C)C
InChIInChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
InChIKeyHUQTUHKXMAKTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropylphenyl)propan-1-one: Physicochemical and Procurement Identity


1-(4-Isopropylphenyl)propan-1-one (also known as 4′-isopropylpropiophenone or p-isopropylpropiophenone) is an aromatic ketone (C₁₂H₁₆O, MW 176.25) bearing a 4-isopropyl substituent on the phenyl ring . The compound is a solid at ambient temperature (mp 146–149 °C) and exhibits a predicted logP of 3.40–3.54, placing it in a moderately lipophilic range relative to other 4-substituted propiophenones . It is commercially supplied as a research chemical (typically ≥95% purity) and is catalogued under MDL number MFCD01095865 . While structurally simple, the specific isopropyl substitution pattern imparts distinct physicochemical properties that cannot be replicated by methyl, ethyl, or unsubstituted analogs—this differential is the basis for procurement selection .

Workflow: Research chemical supply and kilo-lab intermediate procurement requiring specific isopropyl substitution.
Selection: Solid-state aromatic ketone (mp 146–149 °C) for recrystallization-based purification workflows.
Context: Moderately lipophilic scaffold (predicted logP 3.40–3.54) for partitioning and permeability studies.

Why Generic Analogs Cannot Replace 1-(4-Isopropylphenyl)propan-1-one


Generic substitution with unsubstituted propiophenone or 4-methylpropiophenone fails because the 4-isopropyl group confers a unique combination of elevated lipophilicity (ΔlogP ≈ +0.8 to +1.2 vs. 4-methyl and +1.2 to +1.3 vs. unsubstituted) and a high melting point that converts the compound from a liquid to a crystalline solid at standard handling temperatures . These differences are not cosmetic: they directly impact partitioning behavior in biphasic reactions, membrane permeability in cell-based assays, and the physical handling requirements during formulation, purification, and scale-up . Furthermore, the 4-isopropyl substituent creates a steric and electronic environment distinct from the 4-tert-butyl analog (logP ~3.58 vs. ~3.40–3.54), enabling differential reactivity in electrophilic aromatic substitution pathways—a factor that cannot be replicated by simply adjusting stoichiometry . Simply put, no other single substituent simultaneously delivers this specific logP, melting point, and steric profile.

Lipophilicity mismatch: Unsubstituted or 4-methyl analogs have a reported logP difference of +0.8 to +1.3, which may shift partitioning behavior and ADME predictions.

Physical-state incompatibility: Liquid analogs (4-methyl, 4-ethyl) cannot directly replace this crystalline solid in recrystallization purification or solid-dispersion formulation protocols.

Reactivity profile divergence: The 4-isopropyl steric and electronic environment may not be replicated by 4-tert-butyl or other alkyl substituents in electrophilic aromatic substitution pathways.

Differential Evidence Against Closest Analogs


LogP Elevation and Membrane Partitioning vs. 4-Methylpropiophenone

1-(4-Isopropylphenyl)propan-1-one exhibits a predicted logP of 3.40–3.54, representing an increase of +0.81 to +0.95 log units over 4-methylpropiophenone (logP 2.59) and +1.22 to +1.36 log units over unsubstituted propiophenone (logP 2.18) . This difference corresponds to a ~6- to 9-fold increase in octanol/water partition coefficient relative to the 4-methyl analog, and a ~17- to 23-fold increase relative to propiophenone. Such a shift is material in medicinal chemistry campaigns where logP values in the 3–4 range are optimal for CNS penetration or for achieving adequate membrane permeability in cell-based assays .

Lipophilicity & Membrane Partitioning
Cross-study comparable
logP 3.40–3.54 (+0.81 to +1.36 vs. 4-methyl and unsubstituted analogs)
Supports partitioning-based assay fit; reported logP aligns with CNS permeability range.
Predicted values; cross-source algorithm variance requires method-context review.
Lipophilicity Membrane Permeability Drug Design LogP

Solid-State Handling and Purification vs. Liquid Analogs

1-(4-Isopropylphenyl)propan-1-one melts at 146–149 °C, making it a crystalline solid at standard laboratory ambient temperatures (20–25 °C) . In stark contrast, the closest 4-alkyl analogs are liquids at ambient temperature: 4-methylpropiophenone melts at 7.2 °C, propiophenone at 18 °C, and 4-ethylpropiophenone is described as a colorless liquid . The 4-tert-butyl analog is also a liquid (no melting point reported above room temperature). This solid vs. liquid dichotomy has direct consequences: (i) purification by recrystallization is feasible for the target compound but not for liquid analogs; (ii) solid-state long-term storage stability profiles differ; (iii) formulation as a solid dispersion or crystalline suspension requires distinct excipient and processing choices relative to liquid APIs or intermediates .

Solid-State Handling vs. Liquid Analogs
Cross-study comparable
mp 146–149 °C (solid); ΔTmelt ≥ +128 °C vs. liquid 4-alkyl analogs
Enables recrystallization purification; distinct formulation and storage profile.
Physical state differences impact kilo-lab handling and equipment selection.
Physical State Melting Point Crystallization Formulation

Boiling Point Elevation and Thermal Processing Window

The target compound boils at 272.3 °C at 760 mmHg (predicted), which is +34 °C higher than 4-methylpropiophenone (238–239 °C) and +54 °C higher than unsubstituted propiophenone (218 °C) . This boiling point elevation is a direct consequence of the increased molecular weight and enhanced van der Waals interactions conferred by the isopropyl group. In practice, this means that reactions requiring elevated temperatures (e.g., 150–200 °C) can be conducted without risk of distillative loss of the starting material or intermediate, whereas 4-methylpropiophenone would begin to volatilize. The flash point of 110.4 °C for the target compound also exceeds that of 4-methylpropiophenone (96 °C), providing a wider safety margin in heated operations .

Boiling Point & Thermal Window
Cross-study comparable
bp 272.3 °C (+34 °C vs. 4-methylpropiophenone). Flash point 110.4 °C.
Reported higher thermal processing window may reduce volatilization risk in high-temperature reactions.
Predicted bp; flash point from ChemSrc. Process context review recommended.
Boiling Point Thermal Stability Distillation Process Chemistry

Patent-Validated Friedel-Crafts Synthesis Benchmark

US Patent 4,435,585 describes a validated Friedel-Crafts acylation of cumene with propionyl chloride (AlCl₃ catalyst, 1,2-dichloroethane solvent, 0 °C addition → 30 °C reaction, 12 h standing) producing 192.1 g of 1-(4-isopropylphenyl)propan-1-one in 83.2% yield with experimentally measured properties: bp 76–77 °C/0.15 mmHg, nD²⁰ 1.5150, d₄²⁰ 0.9645 . The fully documented procedure—including workup, distillation over a 10 cm column, and detailed physical constants—provides a procurement-relevant benchmark for quoting and planning kilo-scale synthesis. The yield is consistent with optimized Friedel-Crafts acylations of activated aromatics (literature range typically 70–90% for this substrate class), but the availability of a complete, patent-validated experimental protocol with measured (not predicted) physical constants reduces process development risk for industrial buyers .

Patent-Validated Synthesis
Supporting evidence
83.2% yield (192.1 g); bp 76–77 °C/0.15 mmHg; nD²⁰ 1.5150; d₄²⁰ 0.9645
Documented Friedel-Crafts protocol with measured constants supports RFQ specification and scale-up planning.
Yield benchmark is class-level; not pair-matched head-to-head with 4-methyl analog.
Synthetic Yield Friedel-Crafts Acylation Process Reproducibility Scale-up

Pharmaceutical Impurity Standard for Eperisone Hydrochloride

1-(4-Isopropylphenyl)propan-1-one is specifically designated as "Eperisone Impurity 10" and is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of eperisone hydrochloride . Characterization data compliant with regulatory guidelines (including traceability to USP or EP pharmacopeial standards where feasible) are provided. No other 4-alkylpropiophenone analog (4-methyl, 4-ethyl, 4-tert-butyl) holds a comparable designated impurity reference standard status for a marketed pharmaceutical product. This regulatory-grade application creates a distinct procurement category: while other 4-alkylpropiophenones serve as general synthetic intermediates, this compound fulfills a compliance-driven analytical role that mandates specific purity, characterization, and documentation requirements .

Eperisone Impurity 10 Standard
Class-level inference
Designated pharmaceutical impurity reference standard (CAS 27465-52-7).
Supports ANDA-related analytical method validation and QC workflows; distinct compliance-driven procurement category.
Class-level differentiation; no quantitative RRT or purity threshold data publicly available.
Pharmaceutical Impurity Reference Standard ANDA Eperisone

CXCR1 Antagonist Medicinal Chemistry Building Block

Multiple authoritative vendor datasheets and the primary medicinal chemistry literature (Allegretti et al., J. Med. Chem. 2005, 48, 4312–4331) identify 1-(4-isopropylphenyl)propan-1-one specifically as a building block employed in the preparation of 2-arylpropionic CXC chemokine receptor 1 (CXCR1) ligands that act as novel noncompetitive CXCL8 (IL-8) inhibitors . The CXCR1/CXCL8 axis is a validated target in inflammatory disease and ischemia-reperfusion injury, with the clinical candidate repertaxin emerging from this structural class. The 4-isopropyl substitution pattern is critical to the structure-activity relationship (SAR) of this series: molecular modeling studies reported in Allegretti et al. identified a putative interaction site in the transmembrane region of CXCR1, and the isopropyl group provides the specific steric and lipophilic contour required for binding . Simpler 4-alkyl analogs (methyl, ethyl) lack the same steric footprint, while the 4-tert-butyl analog introduces excessive bulk. No equivalent medicinal chemistry citation exists for 4-methylpropiophenone or propiophenone as CXCR1 ligand precursors.

CXCR1 Antagonist Building Block
Class-level inference
Literature-validated intermediate for 2-arylpropionic CXCR1/CXCL8 ligands (Allegretti et al., J. Med. Chem. 2005).
Reported SAR precedent supports CXCR1 medicinal chemistry entry; may reduce SAR exploration risk versus untested analogs.
Compound is an intermediate, not the final active species. No quantitative CXCR1 binding data provided.
CXCR1 CXCL8 Inhibitor Medicinal Chemistry Building Block

Key Application Scenarios for Procurement


CXCR1/CXCL8 Antagonist Lead Optimization

As established in Section 3 (Evidence Item 6), 1-(4-isopropylphenyl)propan-1-one is specifically cited as a building block for 2-arylpropionic CXCR1 ligands in the foundational medicinal chemistry literature . Procurement of this compound—rather than 4-methylpropiophenone or propiophenone—provides a direct synthetic entry point into the CXCR1 antagonist SAR space that produced the clinical candidate repertaxin. The elevated logP (3.40–3.54, Section 3 Evidence Item 1) aligns with the lipophilic requirements of the CXCR1 transmembrane binding pocket modeled in Allegretti et al., while the isopropyl group's steric profile is essential for the noncompetitive inhibition mechanism. Researchers initiating CXCR1 programs should specify this CAS number (27465-52-7) rather than purchasing generic 4-alkylpropiophenones that lack this pharmacological trajectory.

Eperisone Impurity Reference Standard for ANDA Submissions

This compound is the designated "Eperisone Impurity 10" reference standard, supplied with regulatory-compliant characterization data for ANDA submissions, analytical method validation (AMV), and QC batch release testing of eperisone hydrochloride drug product . Generic pharmaceutical manufacturers developing eperisone ANDA dossiers must procure this specific impurity standard—not a structurally similar 4-alkylpropiophenone—to meet ICH Q3A/Q3B impurity identification and qualification thresholds. The compound's solid state at ambient temperature (mp 146–149 °C, Section 3 Evidence Item 2) facilitates precise gravimetric preparation of stock solutions for HPLC calibration curves, an advantage over liquid impurity standards that require density correction for volumetric preparation.

High-Temperature Transformations Requiring Non-Volatile Ketone Intermediates

The boiling point of 272.3 °C (+34 °C vs. 4-methylpropiophenone) and flash point of 110.4 °C (Section 3 Evidence Item 3) make this compound the preferred 4-substituted propiophenone for reactions conducted above 200 °C at atmospheric pressure. In scenarios such as high-temperature Claisen-Schmidt condensations, Grignard additions requiring reflux in high-boiling solvents, or neat thermal rearrangements, procurement of 1-(4-isopropylphenyl)propan-1-one avoids distillative loss of starting material and eliminates the need for pressurized reactor vessels required if using 4-methylpropiophenone (bp 238 °C). The patented synthetic route (Section 3 Evidence Item 4) provides a validated kilo-scale production protocol with measured physical constants, enabling process engineers to specify this compound in scale-up RFQs with confidence.

Spectral Library Reference with NMR, FTIR, and Raman Data

SpectraBase documents 1 NMR, 1 FTIR, and 1 Raman spectrum for this compound (Compound ID GjySMD0sQNQ), providing a verified spectral fingerprint for identification and dereplication studies . The compound's distinct refractive index (nD²⁰ 1.499–1.5150 depending on measurement conditions, Section 3 Evidence Items 1 and 4) and density (0.939–0.9645 g/cm³) offer additional orthogonal identification metrics. For analytical laboratories conducting GC-MS or HPLC-UV library matching of unknown propiophenone derivatives, procurement of this compound as an authenticated reference material—rather than relying on predicted spectral databases—enables positive identification based on retention index and spectral concordance. The solid physical state facilitates preparation of neat reference samples for ATR-FTIR and Raman spectroscopy without solvent interference.

Application
Selection Property
Validation Focus
CXCR1/CXCL8 antagonist lead optimization
Literature-validated synthetic entry point and steric/lipophilic SAR contour
Reported CXCR1 transmembrane binding model context and target engagement validation
Eperisone impurity reference standard for ANDA submissions
Designated regulatory impurity standard status and solid-state gravimetric handling
Regulatory documentation review, HPLC calibration reproducibility, and ICH impurity qualification
High-temperature synthesis requiring non-volatile ketone intermediates
Reported elevated boiling point and flash point vs. liquid 4-alkyl analogs
Thermal process window evaluation and distillative loss monitoring under reaction conditions
Spectral library reference and dereplication studies
Documented NMR, FTIR, and Raman spectral fingerprint and orthogonal identification metrics
Spectral concordance and retention index matching against authenticated reference material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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